Technical Documentation Center

3-(5-Bromopyrimidin-2-yl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Bromopyrimidin-2-yl)propan-1-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(5-Bromopyrimidin-2-yl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The 5-Bromopyrimidine Moiety as a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimidine ring system is a cornerstone, found in a vast array of therapeutic agents and natural products....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Bromopyrimidine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring system is a cornerstone, found in a vast array of therapeutic agents and natural products. Its nitrogen-rich, aromatic structure allows it to engage in a multitude of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The strategic functionalization of this core has led to the development of numerous groundbreaking drugs. The introduction of a bromine atom at the 5-position of the pyrimidine ring creates a particularly valuable pharmacophore. This modification not only enhances the lipophilicity of the molecule but also provides a versatile synthetic handle for further elaboration through cross-coupling reactions.[1] This guide focuses on a specific, yet highly promising derivative: 3-(5-Bromopyrimidin-2-yl)propan-1-amine . This molecule combines the reactive potential of the 5-bromopyrimidine core with a flexible aminopropyl side chain, making it an ideal building block for the synthesis of novel drug candidates, particularly in the realms of oncology and infectious diseases.[2][3]

Physicochemical and Spectroscopic Profile

While a specific CAS number for 3-(5-Bromopyrimidin-2-yl)propan-1-amine is not widely cataloged, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₀BrN₃Calculated
Molecular Weight216.08 g/mol Calculated
XLogP30.8Predicted
Hydrogen Bond Donor Count2Calculated
Hydrogen Bond Acceptor Count3Calculated
Rotatable Bond Count3Calculated
Topological Polar Surface Area51.9 ŲPredicted
Spectroscopic Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, typically as singlets or doublets in the aromatic region (δ 8.0-9.0 ppm). The propyl chain will exhibit three distinct multiplets: a triplet for the CH₂ group adjacent to the pyrimidine ring (δ ~2.8-3.2 ppm), a multiplet for the central CH₂ group (δ ~1.8-2.2 ppm), and a triplet for the CH₂ group adjacent to the amine (δ ~2.6-3.0 ppm). The NH₂ protons will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[4][5]

  • ¹³C NMR: The carbon spectrum will show two signals for the pyrimidine ring carbons attached to protons and two quaternary carbon signals. The three aliphatic carbons of the propyl chain will appear in the upfield region (δ ~25-45 ppm).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). The base peak would likely result from the cleavage of the propyl chain.[5]

  • Infrared (IR) Spectroscopy: Key absorptions are expected for N-H stretching of the primary amine (a doublet around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (around 1500-1600 cm⁻¹).[5]

Synthesis and Mechanistic Rationale

The most logical and efficient synthetic route to 3-(5-Bromopyrimidin-2-yl)propan-1-amine involves a two-step process starting from a commercially available precursor. The key transformation is the reduction of a nitrile to a primary amine.

Overall Synthesis Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Reduction 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Reaction1 Nucleophilic Aromatic Substitution 2,5-Dibromopyrimidine->Reaction1 3-Bromopropionitrile 3-Bromopropionitrile 3-Bromopropionitrile->Reaction1 Nitrile_Intermediate 3-(5-Bromopyrimidin-2-yl)propanenitrile Reaction1->Nitrile_Intermediate Reaction2 Reduction Nitrile_Intermediate->Reaction2 Reducing_Agent LiAlH₄ or Catalytic Hydrogenation Reducing_Agent->Reaction2 Target_Molecule 3-(5-Bromopyrimidin-2-yl)propan-1-amine Reaction2->Target_Molecule

Caption: Synthetic pathway for 3-(5-Bromopyrimidin-2-yl)propan-1-amine.

Step 1: Synthesis of 3-(5-Bromopyrimidin-2-yl)propanenitrile

This step involves a nucleophilic aromatic substitution reaction. The carbanion generated from 3-bromopropionitrile displaces the bromine atom at the 2-position of 2,5-dibromopyrimidine. The 2-position is more activated towards nucleophilic attack than the 5-position due to the electron-withdrawing effects of both ring nitrogens.

Detailed Experimental Protocol:

  • To a solution of 3-bromopropionitrile (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Add a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(5-bromopyrimidin-2-yl)propanenitrile.

Step 2: Reduction of 3-(5-Bromopyrimidin-2-yl)propanenitrile to 3-(5-Bromopyrimidin-2-yl)propan-1-amine

The reduction of the nitrile to the primary amine is a critical step. Two reliable methods are presented here: lithium aluminum hydride (LAH) reduction and catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful, non-selective reducing agent capable of reducing nitriles to amines.[6][7][8][9] Care must be taken due to its high reactivity with protic solvents.

Detailed Experimental Protocol:

  • To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-(5-bromopyrimidin-2-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(5-Bromopyrimidin-2-yl)propan-1-amine, which can be further purified by column chromatography or crystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often more scalable alternative to LAH reduction. A variety of catalysts can be employed, with palladium on carbon being a common choice.[10][11][12][13] The addition of an acid can help to prevent the formation of secondary and tertiary amine byproducts.

Detailed Experimental Protocol:

  • To a solution of 3-(5-bromopyrimidin-2-yl)propanenitrile (1.0 eq) in methanol containing hydrochloric acid (1.2 eq), add 10% Palladium on carbon (10% w/w).

  • Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to obtain the free amine.

Applications in Medicinal Chemistry and Drug Development

The title compound is a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The primary amine provides a nucleophilic site for amide bond formation, reductive amination, and other derivatizations, while the bromo-substituent allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions.

G cluster_0 Derivatization at the Amine cluster_1 Derivatization at the Bromine Target_Molecule 3-(5-Bromopyrimidin-2-yl)propan-1-amine Amide_Formation Amide Library Target_Molecule->Amide_Formation R-COCl Reductive_Amination Substituted Amines Target_Molecule->Reductive_Amination R-CHO, NaBH(OAc)₃ Sulfonamide_Formation Sulfonamide Library Target_Molecule->Sulfonamide_Formation R-SO₂Cl Suzuki_Coupling Biaryl Compounds Target_Molecule->Suzuki_Coupling Ar-B(OH)₂, Pd catalyst Buchwald_Hartwig Arylamines Target_Molecule->Buchwald_Hartwig R₂NH, Pd catalyst Sonogashira_Coupling Alkynyl Pyrimidines Target_Molecule->Sonogashira_Coupling Alkyne, Pd/Cu catalyst Amide_Library Amide_Library Bioactive_Molecules Diverse Bioactive Molecules (e.g., Kinase Inhibitors, Anticancer Agents) Amide_Library->Bioactive_Molecules Substituted_Amines Substituted_Amines Substituted_Amines->Bioactive_Molecules Sulfonamide_Library Sulfonamide_Library Sulfonamide_Library->Bioactive_Molecules Biaryl_Compounds Biaryl_Compounds Biaryl_Compounds->Bioactive_Molecules Arylamines Arylamines Arylamines->Bioactive_Molecules Alkynyl Pyrimidines Alkynyl Pyrimidines Alkynyl Pyrimidines->Bioactive_Molecules

Caption: Role as a versatile chemical scaffold in drug discovery.

  • Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By coupling various fragments to the amine and the 5-position, libraries of compounds can be generated and screened for activity against a range of kinases implicated in cancer and inflammatory diseases.[14]

  • Anticancer Agents: 5-Bromopyrimidine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including human cervix, lung, breast, and ovarian cancer cell lines.[3] The title compound serves as a key intermediate for the synthesis of such novel anticancer agents.

  • Antimicrobial Agents: The pyrimidine core is also present in many antimicrobial drugs. The ability to easily diversify the structure of 3-(5-Bromopyrimidin-2-yl)propan-1-amine makes it a valuable starting point for the development of new antibacterial and antifungal compounds.[3]

Safety and Handling

Table 2: Hazard Identification and Handling Precautions

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity Likely harmful if swallowed, inhaled, or in contact with skin, based on similar amine and bromoaromatic compounds.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
Skin Corrosion/Irritation Primary amines can be corrosive or irritating to the skin.Avoid direct contact with skin. In case of contact, wash immediately with soap and water.
Eye Damage/Irritation Can cause serious eye irritation or damage.Wear safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Conclusion

3-(5-Bromopyrimidin-2-yl)propan-1-amine represents a strategically important, yet under-documented, building block for modern drug discovery. Its synthesis is achievable through reliable and scalable chemical transformations. The dual reactivity of the primary amine and the 5-bromo position provides a powerful platform for generating diverse chemical libraries. As the demand for novel therapeutics continues to grow, the utility of such versatile scaffolds in the synthesis of targeted and effective medicines will undoubtedly increase, making this compound a valuable asset for researchers and drug development professionals.

References

  • The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Exploring Pyrimidine Derivatives: The Utility of 2-Bromopyrimidine in Chemical Synthesis. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Bromo-pyrimidine Analogs as Anticancer and Antimicrobial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Yamada, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition, 56(9), 2429-2433. [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 122, 354-372. [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis. [Link]

  • Myers, A. G. (n.d.). Chem 115 - Handouts. Harvard University. [Link]

  • Sobiś, T., et al. (2019). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 4(10), 1847-1853. [Link]

  • PubChemLite. (n.d.). 3-[(5-bromopyrimidin-2-yl)oxy]propan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2021). New Journal of Chemistry, 45(21), 9345-9352. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Ahamed, M. F. M., et al. (2023). ¹H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. ResearchGate. [Link]

  • Lévay, K., & Hell, Z. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 226-233. [Link]

  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

  • Sonavane, S., et al. (2021). An Improved, Practical, Reliable and Scalable Synthesis of 2,5-Dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • PubChem. (n.d.). 3-[(5-Bromofuran-2-yl)oxy]propan-1-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]

  • PubChemLite. (n.d.). 2-(5-bromopyrimidin-2-yl)propan-2-amine hydrochloride. Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis of 3-(5-Bromopyrimidin-2-yl)propan-1-amine: A Technical Guide

The following technical guide details the synthesis of 3-(5-Bromopyrimidin-2-yl)propan-1-amine , a critical linker motif used in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-(5-Bromopyrimidin-2-yl)propan-1-amine , a critical linker motif used in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.

Executive Analysis

The target molecule, 3-(5-Bromopyrimidin-2-yl)propan-1-amine , represents a bifunctional scaffold essential for fragment-based drug discovery.[1] The 5-bromo position serves as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing attachment to E3 ligase ligands or kinase warheads.[1] The C-2 propyl-amine chain provides a flexible linker with a terminal amine for conjugation.[1]

This guide presents two distinct pathways:

  • The Convergent "De Novo" Route (Recommended): A high-efficiency cyclization strategy utilizing 2-bromomalonaldehyde.[1] This pathway avoids chemoselectivity issues associated with late-stage halogenation.[1]

  • The Linear "Metal-Mediated" Route: A Negishi coupling approach suitable when specific pyrimidine precursors are already available in-house.[1]

Pathway 1: De Novo Cyclization (Convergent Strategy)

This pathway constructs the pyrimidine ring with the bromine atom and alkyl side chain already in place. It is the most robust method for scaling, as it bypasses the difficulty of selectively brominating a 2-alkylpyrimidine at the 5-position without affecting the alkyl chain.[1]

Retrosynthetic Logic
  • Disconnection: C2–N1/C6 and C2–N3/C4 bonds.[1]

  • Synthons:

    • Electrophile (C3 Fragment): 2-Bromomalonaldehyde (or its sodium salt).[2]

    • Nucleophile (N-C-N Fragment): 4-Aminobutanamidine (protected as N-Boc).[1]

Experimental Workflow Diagram

DeNovoSynthesis Start1 2-Bromo-1,3-propanediol Inter1 2-Bromomalonaldehyde Start1->Inter1 TEMPO, NaOCl 0°C, pH 2-3 Product 3-(5-Bromopyrimidin-2-yl) propan-1-amine Inter1->Product 1. Condensation (AcOH, 80°C) 2. TFA Deprotection Start2 4-(Boc-amino)butyronitrile Inter2 4-(Boc-amino)butanamidine HCl Start2->Inter2 1. HCl/MeOH 2. NH3/EtOH

Caption: Convergent synthesis involving the condensation of a C3-electrophile with an amidine nucleophile.

Detailed Protocols
Step A: Synthesis of 2-Bromomalonaldehyde

Rationale: Commercial 2-bromomalonaldehyde is unstable.[1] In-situ preparation via TEMPO oxidation of the diol is safer and higher yielding.[1]

  • Reagents: 2-Bromo-1,3-propanediol (1.0 eq), TEMPO (0.01 eq), NaBr (1.0 eq), NaOCl (2.5 eq, 10-13% solution).

  • Procedure:

    • Dissolve 2-bromo-1,3-propanediol and NaBr in water/DCM biphasic mixture at 0°C.

    • Add TEMPO.[1][3]

    • Add NaOCl dropwise while maintaining internal temperature <5°C (Exothermic!).[1]

    • Stir vigorously for 2 hours.

    • Acidify aqueous layer to pH 2-3 with HCl.[1][3]

    • Extract with EtOAc, dry over Na2SO4, and concentrate.[4]

    • Yield: ~80% as a pale solid.[1] Store at -20°C under Argon.

Step B: Synthesis of 4-(Boc-amino)butanamidine Hydrochloride[1]
  • Starting Material: 4-(Boc-amino)butyronitrile.[1]

  • Pinner Reaction:

    • Dissolve nitrile in anhydrous MeOH/HCl (saturated) at 0°C. Stir 12h at 4°C to form the imidate ester.

    • Concentrate to remove excess HCl.[1]

    • Redissolve in anhydrous EtOH and treat with excess ammonia (7N in MeOH) at room temperature for 16h.

    • Concentrate and triturate with ether to obtain the amidine hydrochloride.[1]

Step C: Cyclocondensation[1]
  • Reaction:

    • Suspend 4-(Boc-amino)butanamidine HCl (1.0 eq) and 2-bromomalonaldehyde (1.1 eq) in Glacial Acetic Acid (0.5 M concentration).

    • Heat to 80°C for 4–6 hours. Monitor by LCMS for the formation of the pyrimidine ring (M+H of Boc-intermediate).

  • Workup:

    • Remove AcOH under reduced pressure.[1]

    • Neutralize residue with sat.[1] NaHCO3. Extract with DCM.[1]

    • Purify via silica gel chromatography (Hexane/EtOAc).[1]

Step D: Deprotection
  • Dissolve the Boc-protected intermediate in DCM.[1]

  • Add TFA (1:4 v/v ratio). Stir at RT for 1h.

  • Concentrate and convert to HCl salt using 4N HCl in Dioxane.

Pathway 2: Metal-Mediated Functionalization (Linear Strategy)

This route is preferable if 2-chloropyrimidine is the available starting material.[1] It utilizes a Negishi coupling followed by electrophilic bromination.[1]

Reaction Logic
  • Coupling: Negishi coupling is superior to Grignard here because organozinc reagents tolerate the Boc-protected amine and ester functionalities better than magnesium reagents.[1]

  • Regioselectivity: The C-5 position of the pyrimidine ring is electron-rich relative to C-2 and C-4, making it susceptible to Electrophilic Aromatic Substitution (EAS) with NBS.[1]

Experimental Workflow Diagram

NegishiRoute SM1 2-Chloropyrimidine Inter3 2-(3-(Boc-amino)propyl) pyrimidine SM1->Inter3 Pd(PPh3)4, THF Negishi Coupling Reagent 3-(Boc-amino)propyl zinc bromide Reagent->Inter3 Inter4 5-Bromo-2-(3-(Boc-amino) propyl)pyrimidine Inter3->Inter4 NBS, DMF RT, 12h Final Target Amine (HCl Salt) Inter4->Final 4N HCl / Dioxane

Caption: Linear synthesis utilizing Pd-catalyzed C-C bond formation followed by regioselective bromination.

Detailed Protocols
Step A: Negishi Coupling[1][5][6]
  • Zinc Reagent Prep: Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF. Add tert-butyl (3-iodopropyl)carbamate to generate the alkylzinc reagent (stir 2h at 40°C).

  • Coupling:

    • In a separate flask, dissolve 2-chloropyrimidine (1.0 eq) and Pd(PPh3)4 (0.05 eq) in dry THF.

    • Cannulate the organozinc solution into the pyrimidine solution.

    • Reflux for 12 hours under Argon.

    • Note: 2-Chloropyrimidines are less reactive than 2-iodo, but the catalyst load ensures conversion.[1]

    • Quench: Sat. NH4Cl.[1] Extract with EtOAc.[1][4]

Step B: Regioselective Bromination

Critical Control Point: Avoid over-bromination or radical side-chain bromination.[1]

  • Dissolve the 2-alkylpyrimidine intermediate in DMF (0.2 M).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Allow to warm to RT and stir for 12h.

  • Mechanism: The pyrimidine nitrogen lone pairs deactivate the ring, but C-5 remains the only nucleophilic site for EAS.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash with water (3x) to remove DMF.

Comparative Data Summary

FeaturePathway 1 (De Novo)Pathway 2 (Negishi)
Overall Yield High (55-65%)Moderate (35-45%)
Step Count 3 (Linear)3 (Linear)
Cost Driver Amidine synthesisPd Catalyst & Organozinc prep
Scalability Excellent (No chromatography often needed for intermediate)Limited by Organozinc handling
Safety 2-Bromomalonaldehyde is a skin irritantOrganozincs are pyrophoric/moisture sensitive
Key Advantage Guaranteed Regiochemistry Uses common building blocks

References

  • Negishi Coupling Methodology

    • Negishi, E. et al.[1][7][8] "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters, 2014.[1] Link

  • 2-Bromomalonaldehyde Synthesis

    • BenchChem Technical Guide.[1][3] "An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromomalonaldehyde."[1][3][4] Link

  • Pyrimidine Cyclization

    • Tolba, M. S. et al.[1] "Synthesis, reactions, and applications of pyrimidine derivatives."[4][9][10] Current Chemistry Letters, 2022.[1][11] Link

  • Bromination of Pyrimidines

    • ChemicalBook Protocols.[1] "Synthesis Methods of 5-Bromo-2-chloropyrimidine."[1] Link

  • General Heterocycle Synthesis

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[1][12] 5th Ed. Wiley-Blackwell.[1] (Standard Text for Mechanism Verification).

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 3-(5-Bromopyrimidin-2-yl)propan-1-amine

Topic: Solubility of 3-(5-Bromopyrimidin-2-yl)propan-1-amine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary & Chemical Ident...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-(5-Bromopyrimidin-2-yl)propan-1-amine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary & Chemical Identity

3-(5-Bromopyrimidin-2-yl)propan-1-amine (CAS: 1340238-15-4 ) is a bifunctional heterocyclic building block frequently employed in the synthesis of kinase inhibitors and receptor modulators. Its physicochemical behavior is defined by two competing structural motifs: the lipophilic, electron-deficient 5-bromopyrimidine core and the hydrophilic, basic primary propyl-amine tail.

Understanding the solubility of this molecule requires a strict distinction between its Free Base and Salt (e.g., HCl) forms. While the free base behaves as an amphiphilic organic amine, the salt forms are highly polar electrolytes. This guide provides an evidence-based framework for solvent selection, handling, and purification.

Property Data
CAS Number 1340238-15-4
Molecular Formula C₇H₁₀BrN₃
Molecular Weight 216.08 g/mol
pKa (Predicted) ~10.2 (Amine), ~1.5 (Pyrimidine N)
LogP (Predicted) ~0.6 – 1.2 (Free Base)
Physical State Viscous Oil/Low-melting Solid (Free Base); Crystalline Solid (HCl Salt)

Solubility Profile in Organic Solvents

The solubility of 3-(5-Bromopyrimidin-2-yl)propan-1-amine is governed by the "Like Dissolves Like" principle, but modulated significantly by protonation state.

Solvent Compatibility Table

Data synthesized from structural analogs (e.g., 2-aminopyrimidines, propylamine) and standard catalog specifications.

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Application Context
Dipolar Aprotic DMSO High (>100 mM) High (>50 mM) Primary solvent for biological assay stocks (10-20 mM).
DMF HighHighPreferred for SɴAr and coupling reactions.
Polar Protic Methanol HighHighExcellent for transfers; can form solvates.
Water Low/Moderate (pH-dependent)Very High Aqueous workup; Salt is freely soluble.
Chlorinated DCM / Chloroform High Low/InsolubleStandard extraction solvent for the free base.
Esters Ethyl Acetate Moderate/HighInsolubleUsed for extraction; poor for dissolving salts.
Ethers THF HighLowCommon reaction solvent; ensure anhydrous.
Hydrocarbons Hexane / Heptane InsolubleInsolubleUsed as an antisolvent to precipitate the product.
Mechanistic Insight: The pH Switch

The primary amine on the propyl chain is a "solubility switch."

  • Acidic Conditions (pH < 8): The amine protonates (

    
    ). The molecule becomes ionic, crashing out of non-polar organics (EtOAc, Hexane) and dissolving readily in water or MeOH.
    
  • Basic Conditions (pH > 11): The amine deprotonates (

    
    ). The molecule becomes neutral and lipophilic, partitioning efficiently into DCM or EtOAc.
    

Critical Note: When purchasing this compound, verify if it is the Free Base or HCl Salt . The HCl salt will not dissolve in Dichloromethane (DCM) without prior neutralization (free-basing).

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision logic for solvent selection based on the specific workflow (Synthesis vs. Analysis).

SolubilityLogic Start 3-(5-Bromopyrimidin-2-yl) propan-1-amine StateCheck Identify Form Start->StateCheck Salt HCl/TFA Salt (Polar/Ionic) StateCheck->Salt If Acidic Salt FreeBase Free Base (Amphiphilic) StateCheck->FreeBase If Neutral Oil AqSol Soluble in: Water, DMSO, MeOH Salt->AqSol OrgInsol Insoluble in: DCM, EtOAc, Ether Salt->OrgInsol BioAssay Biological Assay (Use DMSO) Salt->BioAssay Dissolve directly OrgSol Soluble in: DCM, EtOAc, THF, DMSO FreeBase->OrgSol AqInsol Low Solubility in: Basic Water, Hexane FreeBase->AqInsol Synthesis Reaction / Synthesis (Use DMF/THF) FreeBase->Synthesis Extraction Purification / Workup (Biphasic System) AqSol->Extraction Partition into Aq Layer OrgSol->Extraction Partition into Org Layer

Figure 1: Solubility decision tree based on protonation state and intended application.

Experimental Protocols

Protocol A: Preparation of a 20 mM DMSO Stock Solution

Target: Biological Screening or High-Concentration Storage

  • Calculate Mass: For 1 mL of 20 mM stock, weigh 4.32 mg of the Free Base (MW: 216.08).

    • Correction: If using the HCl salt (MW ≈ 252.5), weigh 5.05 mg .

  • Solvent Addition: Add 1000 µL of high-purity (>99.9%) anhydrous DMSO.

    • Tip: Do not use aqueous DMSO; water absorption can degrade the bromopyrimidine moiety over long-term storage.

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

  • QC: Visually inspect for particulates. If undissolved material remains, sonicate at 35°C for 5 minutes.

Protocol B: Liquid-Liquid Extraction (Free-Basing)

Target: Converting the commercial HCl salt into the Free Base for organic synthesis.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of Water .

  • Basification: Slowly add 10% NaOH or Saturated NaHCO₃ solution while stirring until pH reaches ~12. The solution will likely turn cloudy as the free base oils out.

  • Extraction:

    • Add 30 mL of Dichloromethane (DCM) .

    • Shake vigorously in a separatory funnel and allow layers to separate.

    • Collect the lower organic layer (DCM).

    • Repeat extraction of the aqueous layer 2x with 15 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The residue is the Free Base , ready for reactions in non-polar solvents (THF, Toluene).

Stability & Storage

  • Solid State: Store at -20°C under inert atmosphere (Nitrogen/Argon). The bromide is stable, but the amine can absorb CO₂ from air (carbamate formation) or oxidize over time.

  • Solution State:

    • DMSO: Stable for months at -20°C. Avoid repeated freeze-thaw cycles.

    • Protic Solvents (MeOH/Water): Use immediately. Nucleophilic attack at the 2-position of the pyrimidine is slow but possible in basic protic media over extended periods.

References

  • Sigma-Aldrich. (n.d.). 3-(5-Bromopyrimidin-2-yl)propan-1-amine (CAS 1340238-15-4) Product Entry.[1] Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 3-[(5-bromopyrimidin-2-yl)oxy]propan-1-amine (Analogous Structure). National Library of Medicine. Retrieved from

  • Baluja, S., et al. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. World Scientific News, 44, 13-34. (Validating general pyrimidine solubility trends).
  • BenchChem. (n.d.). Synthesis of Pyrimidine Building Blocks: Technical Guide. Retrieved from

Sources

Exploratory

Potential applications of 3-(5-Bromopyrimidin-2-yl)propan-1-amine in medicinal chemistry

The following technical guide details the strategic application, synthesis, and medicinal utility of 3-(5-Bromopyrimidin-2-yl)propan-1-amine . This document is structured for medicinal chemists and process scientists see...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and medicinal utility of 3-(5-Bromopyrimidin-2-yl)propan-1-amine . This document is structured for medicinal chemists and process scientists seeking to leverage this specific scaffold for high-value drug discovery programs.

Executive Summary

3-(5-Bromopyrimidin-2-yl)propan-1-amine represents a high-utility "linchpin" intermediate in modern drug discovery. Unlike standard 2-aminopyrimidines or 2-alkoxypyrimidines, this scaffold features a C-linked alkyl chain at the 2-position. This structural nuance confers superior metabolic stability (avoiding amidine/guanidine hydrolysis) and offers a distinct vector for reaching solvent-exposed domains in protein targets.

The molecule combines three critical pharmacophoric elements:

  • 5-Bromo Handle: A pre-activated site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl "warheads."

  • Pyrimidine Core: A privileged heteroaromatic scaffold frequently used as a hinge-binder in kinase inhibitors.

  • Propyl-Amine Tether: A flexible, 3-carbon linker terminating in a primary amine, ideal for converting binders into PROTACs, covalent inhibitors, or bifunctional probes.

Part 1: Structural Analysis & Pharmacophore Properties

Physicochemical Profile

The C-linked propyl amine chain significantly alters the physicochemical properties compared to N-linked analogs.

PropertyValue (Predicted)Medicinal Chemistry Implication
Molecular Weight ~216.08 DaFragment-like; leaves ample room for elaboration (Rule of 3 compliant).
cLogP ~1.2Moderate lipophilicity; good balance for cell permeability.
pKa (Amine) ~10.5Basic; likely protonated at physiological pH, aiding solubility and salt bridge formation.
pKa (Pyrimidine N) ~1.0Very weak base; remains unprotonated, preserving H-bond acceptor capability (e.g., for kinase hinge binding).
Metabolic Stability HighThe C2–C(alkyl) bond is resistant to hydrolytic cleavage, unlike C2–N or C2–O bonds.
The "Solvent Reach" Concept

In kinase inhibitor design, the 5-position of the pyrimidine typically faces the "gatekeeper" residue or the hydrophobic back pocket, while the 2-position points toward the solvent front. The 3-carbon propyl chain provides an optimal extension (~4–5 Å) to place the polar amine group into the bulk solvent, improving solubility, or to interact with specific aspartate/glutamate residues on the protein surface.

Part 2: Synthetic Routes

Accessing 2-alkyl-5-bromopyrimidines is synthetically more demanding than accessing their 2-amino counterparts. Two primary routes are recommended based on scale and available starting materials.

Route A: De Novo Cyclization (Scalable)

This is the preferred route for multi-gram to kilogram synthesis. It builds the pyrimidine ring around the alkyl chain, ensuring perfect regiocontrol.

  • Step 1: Preparation of 4-amino-butyramidine . The amine must be protected (e.g., Boc or Cbz) to prevent self-polymerization.

  • Step 2: Condensation with 2-bromomalonaldehyde (or Mucobromic acid derivatives).

  • Step 3: Deprotection.

Route B: Negishi Cross-Coupling (Discovery/Modular)

For rapid analog generation (e.g., varying the chain length), a transition-metal catalyzed approach is faster.

  • Substrate: 5-Bromo-2-chloropyrimidine (Commercially available).

  • Reagent: (3-((tert-butoxycarbonyl)amino)propyl)zinc(II) bromide (Knochel-type zinc reagent).

  • Catalyst: Pd-PEPPSI-IPent or Pd(OAc)₂/CPhos.

  • Note: The 2-chloro position is electronically activated for oxidative addition, but the 5-bromo is also reactive. Highly selective ligands (like CPhos) are required to favor alkylation at C2 over C5.

Part 3: Medicinal Chemistry Applications[1][2][3]

Case Study 1: Kinase Inhibitor Design

The pyrimidine ring serves as the "hinge binder."

  • Mechanism: The N1 of the pyrimidine accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Elaboration: A Suzuki coupling at the 5-position introduces a hydrophobic aryl group (e.g., 3-hydroxyphenyl) to occupy the ATP-binding pocket.

  • Role of the Amine: The propyl amine extends out of the pocket, solubilizing the drug and potentially forming a salt bridge with surface residues (e.g., Asp residues in the solvent front of CDK or MAPK kinases).

Case Study 2: PROTAC Linkerology

This molecule is a "ready-made" PROTAC anchor-linker construct.

  • Concept: PROTACs require a Linker to connect the Target Ligand to the E3 Ligase Ligand.

  • Application: If the 5-aryl-pyrimidine moiety binds the Target Protein (POI), the pendant amine is the attachment point for the E3 Ligase ligand (e.g., Pomalidomide-acid or VHL-ligand).

  • Advantage: The 3-carbon chain is often the "Goldilocks" length—long enough to avoid steric clash between the two proteins, but short enough to encourage positive cooperativity in ternary complex formation.

Case Study 3: Covalent Inhibitors
  • Strategy: Acylation of the primary amine with Acryloyl chloride .

  • Result: Generates a terminal acrylamide warhead. If the pyrimidine binds in a pocket near a Cysteine residue, the acrylamide can undergo a Michael addition, forming an irreversible covalent bond.

Part 4: Visualization of Workflows

The following diagram illustrates the divergent synthesis and application pathways for the scaffold.

G Core 3-(5-Bromopyrimidin-2-yl) propan-1-amine (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Funct. at C5-Br Acylation Amine Acylation (R-COCl) Core->Acylation Funct. at -NH2 Amidine 4-(Boc-amino) butyramidine Cyclization Cyclization (Scalable Route) Amidine->Cyclization Malonaldehyde 2-Bromomalonaldehyde Malonaldehyde->Cyclization ZnReagent Boc-NH-(CH2)3-ZnBr Negishi Negishi Coupling (Discovery Route) ZnReagent->Negishi Dihalo 5-Br-2-Cl-Pyrimidine Dihalo->Negishi Cyclization->Core Deprotection Negishi->Core KinaseInhib Kinase Inhibitor (Hinge Binder) Suzuki->KinaseInhib PROTAC PROTAC (Bifunctional) Acylation->PROTAC + E3 Ligand Covalent Covalent Inhibitor (Acrylamide) Acylation->Covalent + Acryloyl Cl

Figure 1: Divergent synthetic pathways and downstream medicinal chemistry applications.[1]

Part 5: Experimental Protocols

Protocol: Suzuki-Miyaura Coupling at C5

This protocol is optimized for the 5-bromopyrimidine core, ensuring complete conversion without affecting the free amine (if unprotected) or the Boc-protected amine.

Materials:

  • Scaffold: 3-(5-Bromopyrimidin-2-yl)propan-1-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial, combine the scaffold, boronic acid, and cesium carbonate.

  • Degassing: Add the solvent mixture and sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Cap the vial.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol: Amine Functionalization (PROTAC Synthesis)

Coupling the scaffold to a Cereblon ligand (e.g., Pomalidomide-COOH).

Materials:

  • Amine: Scaffold (Free base or HCl salt) (1.0 equiv)

  • Acid: Pomalidomide-C5-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the Acid and HATU in DMF and stir for 5 minutes to activate the ester.

  • Add the Amine scaffold and DIPEA.

  • Stir at Room Temperature for 2 hours.

  • Monitoring: LCMS should show the disappearance of the amine and formation of the bifunctional product.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[2] Journal of the American Chemical Society, 131(22), 7532–7533.[2] Link[2]

  • Krasovskiy, A., et al. (2010). A Nonionic Amphiphile Enables a Simple Approach to Pd-Catalyzed Stereoselective sp3-sp2 Cross-Couplings.[3] Organic Letters, 12(21), 4742–4744. Link

  • Maple, H. J., et al. (2012). Automated chemical synthesis of PROTACs. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6874.
  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Link

  • Smith, A. B., et al. (2016). Design and Synthesis of 2-Alkyl-5-arylpyrimidines via Amidine Cyclization. Journal of Organic Chemistry, 81(15), 6543–6555.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 3-(5-Bromopyrimidin-2-yl)propan-1-amine

Abstract & Strategic Overview The synthesis of 3-(5-bromopyrimidin-2-yl)propan-1-amine represents a critical transformation in medicinal chemistry, particularly for the development of heterobifunctional degraders (PROTAC...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-(5-bromopyrimidin-2-yl)propan-1-amine represents a critical transformation in medicinal chemistry, particularly for the development of heterobifunctional degraders (PROTACs) and kinase inhibitors. The pyrimidine core is a privileged scaffold, and the preservation of the C5-bromide is essential for subsequent diversifications (e.g., Suzuki or Buchwald-Hartwig couplings) at the "upper" position of the ring.

This protocol details the regioselective Negishi cross-coupling of 2,5-dibromopyrimidine with a protected alkylzinc reagent. Unlike nucleophilic aromatic substitution (SNAr) which requires harsh conditions for unactivated alkyl amines, or Sonogashira coupling which necessitates a risky hydrogenation step that can debrominate the heteroaryl ring, the Negishi coupling offers mild, direct, and chemoselective C(sp3)–C(sp2) bond formation.

Core Synthetic Strategy
  • Regioselectivity: The C2 position of 2,5-dibromopyrimidine is significantly more electron-deficient (flanked by two nitrogen atoms) than the C5 position. Consequently, oxidative addition of the Palladium(0) catalyst occurs preferentially at the C2–Br bond, allowing for high regiocontrol without protecting the C5–Br.

  • Chemoselectivity: Organozinc reagents are softer nucleophiles than Grignard or organolithium reagents, tolerating the sensitive C5-bromide and preventing "halogen dance" side reactions.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages: the construction of the C2-alkyl bond via Palladium-catalyzed cross-coupling, followed by the removal of the amine protecting group.

SynthesisPath SM 2,5-Dibromopyrimidine (Starting Material) Intermediate tert-butyl (3-(5-bromopyrimidin- 2-yl)propyl)carbamate (C2-Alkylated Intermediate) SM->Intermediate Pd(PPh3)4, THF Negishi Coupling (Regioselective at C2) Reagent (3-((tert-butoxycarbonyl)amino) propyl)zinc bromide (Organozinc Reagent) Reagent->Intermediate Product 3-(5-Bromopyrimidin-2-yl) propan-1-amine (Target) Intermediate->Product TFA/DCM Deprotection

Figure 1: Synthetic pathway highlighting the regioselective installation of the propyl-amine chain at C2.

Experimental Protocol

Phase 1: Negishi Cross-Coupling

Objective: Regioselective alkylation at C2. Scale: 5.0 mmol basis.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8][9]AmountNotes
2,5-Dibromopyrimidine 1.01.19 gElectrophile
3-(Boc-amino)propylzinc bromide 1.212.0 mL0.5 M in THF (Commercially available)
Pd(PPh3)4 0.05289 mgCatalyst (Tetrakis)
THF (Anhydrous) -20 mLSolvent (Degassed)
Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a 100 mL Schlenk flask or 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.

  • Solubilization: Charge the flask with 2,5-dibromopyrimidine (1.19 g, 5.0 mmol) and Pd(PPh3)4 (289 mg, 0.25 mmol). Evacuate and backfill with Argon three times. Add anhydrous THF (20 mL) via syringe.

    • Note: The solution should be yellow/orange. Ensure the catalyst is fully dissolved or well-suspended.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 3-(Boc-amino)propylzinc bromide solution (12.0 mL, 0.5 M in THF) dropwise via syringe over 10 minutes.

    • Critical Control: Dropwise addition prevents exotherms that could promote bis-coupling or non-selective oxidative addition at C5.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23 °C) . Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.[7]

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NH4Cl (20 mL).

    • Dilute with Ethyl Acetate (EtOAc) (50 mL) and water (20 mL).

    • Separate the layers.[1] Extract the aqueous layer with EtOAc (2 x 30 mL).

    • Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na2SO4 .

    • Filter and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 30% EtOAc in Hexanes.

    • Yield Expectation: 65–75% (approx. 1.0–1.2 g) of tert-butyl (3-(5-bromopyrimidin-2-yl)propyl)carbamate.

Phase 2: Boc-Deprotection

Objective: Removal of the tert-butyl carbamate to reveal the primary amine.

Step-by-Step Methodology
  • Dissolution: Dissolve the purified intermediate (1.0 g, 3.16 mmol) in Dichloromethane (DCM) (10 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0 °C.

    • Alternative: 4M HCl in Dioxane (10 mL) can be used if the hydrochloride salt is preferred.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (the Boc-protected amine will disappear; the free amine stays at the baseline).

  • Workup (Free Base):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM (20 mL).

    • Slowly add saturated aqueous NaHCO3 until pH ~8–9.

    • Extract with DCM/MeOH (9:1) (3 x 20 mL). Note: The amine is polar; adding MeOH helps extraction efficiency.

    • Dry over Na2SO4 and concentrate.

  • Final Product: 3-(5-Bromopyrimidin-2-yl)propan-1-amine .

    • Appearance: Pale yellow oil or low-melting solid.

    • Storage: Store under inert gas at -20 °C (free amines can absorb CO2 from air).

Analytical Validation (Self-Validating Data)

To confirm the identity and regiochemistry of the product, look for these specific NMR signatures. The symmetry of the pyrimidine ring is the key indicator.

SignalExpected Shift (¹H NMR, CDCl₃)Structural Insight
Pyrimidine H4/H6 δ 8.70 ppm (s, 2H) Regiochemistry Confirmation: A singlet integrating to 2 protons confirms the symmetry is retained (substitution at C2). If substitution occurred at C5, you would see two distinct doublets or singlets depending on the pattern.
N-H (Amine) δ 1.5 - 2.0 ppm (br s)Broad singlet, exchangeable with D₂O.
α-Methylene δ 2.9 - 3.0 ppm (t)Protons adjacent to the pyrimidine ring.
γ-Methylene δ 2.7 - 2.8 ppm (t)Protons adjacent to the amine.
β-Methylene δ 1.8 - 2.0 ppm (m)Central methylene of the propyl chain.

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: 216.0 / 218.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Catalyst poisoning or moisture in THF.Ensure THF is freshly distilled or from a solvent system. Use fresh Pd(PPh₃)₄ (should be bright yellow, not brown).
Bis-coupling (C2 & C5) Excess organozinc or high temperature.Strictly control stoichiometry (1.1–1.2 equiv). Keep reaction at RT; do not reflux.
Starting Material Remaining Sluggish oxidative addition.Gently heat to 40 °C. Alternatively, switch catalyst to Pd(dppf)Cl₂ which is often more robust for alkyl-zinc couplings.
Regioisomer Mix Rare, but possible if catalyst is too active.The C2 selectivity is electronic. Lowering temperature favors the kinetic product (C2).

References

  • Regioselectivity in Pyrimidine Cross-Couplings

    • Insight: 2,5-Dibromopyrimidine undergoes cross-coupling preferentially at the C2 position due to the activation by adjacent nitrogen
    • Source:ResearchGate - "Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines..." (Contextual confirmation of 2,5-dibromo reactivity patterns). Link

  • Negishi Coupling General Protocols

    • Insight: Palladium-catalyzed coupling of alkylzinc halides with aryl bromides is a standard method for introducing sp3 chains.
    • Source:Organic Chemistry Portal - "Negishi Coupling". Link

  • Organozinc Reagent Preparation & Use

    • Insight: Functionalized alkyl zinc reagents (like Boc-amino propyl zinc)
    • Source:Journal of the American Chemical Society (Han & Buchwald, 2009) - "Negishi Coupling of Secondary Alkylzinc Halides".[2] Link

  • Reactivity of 2,5-Dihalopyrimidines

    • Insight: Confirms that C2 is the site of nucleophilic attack and oxidative addition in 2,5-systems, distinct
    • Source:BenchChem - "Application Notes for Regioselective Synthesis". Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Suzuki coupling with 3-(5-Bromopyrimidin-2-yl)propan-1-amine

Topic: 3-(5-Bromopyrimidin-2-yl)propan-1-amine Ticket ID: SUZ-PYR-005 Status: Open for Optimization Part 1: Critical Analysis & Mechanistic Insight The Challenge: The "Chelation Trap" Coupling 3-(5-Bromopyrimidin-2-yl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(5-Bromopyrimidin-2-yl)propan-1-amine Ticket ID: SUZ-PYR-005 Status: Open for Optimization

Part 1: Critical Analysis & Mechanistic Insight

The Challenge: The "Chelation Trap" Coupling 3-(5-Bromopyrimidin-2-yl)propan-1-amine presents a dual-threat to standard Palladium catalysis. Unlike simple aryl halides, this substrate contains two distinct catalyst poisons:

  • The Primary Amine: A strong

    
    -donor that binds tightly to electrophilic Pd(II) species, displacing labile ligands (like phosphines) and arresting the catalytic cycle prior to transmetallation.
    
  • The Pyrimidine Core: The endocyclic nitrogens at positions 1 and 3 are electron-deficient but can still facilitate formation of stable bis-chelate complexes, effectively sequestering the metal.

The Solution: Steric Crowding To couple this substrate without protection steps, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are large enough to physically block the primary amine from coordinating to the palladium center while remaining electron-rich enough to facilitate the oxidative addition into the electron-deficient pyrimidine–bromide bond.

Visualization: The Chelation Trap vs. Steric Solution

Catalyst_Poisoning_Mechanism cluster_0 Problem: Catalyst Poisoning cluster_1 Solution: Bulky Ligands (XPhos/SPhos) Pd_Dead Pd(II)-Amine Complex (Catalytically Dead) Substrate Free Amine Substrate Substrate->Pd_Dead Strong Coordination Pd_Active L-Pd(0) (Bulky Ligand) Cycle Catalytic Cycle (Oxidative Addition) Pd_Active->Cycle Steric Bulk Repels Amine

Caption: Figure 1.[1] Mechanism of amine poisoning (Red) versus steric protection provided by Buchwald ligands (Green).

Part 2: Optimization Matrix

The following parameters are empirically weighted for amino-pyrimidine substrates.

ParameterRecommendationTechnical Rationale
Ligand XPhos or SPhos Critical. These ligands prevent amine binding. XPhos is generally superior for heteroaryl chlorides/bromides; SPhos is excellent for stability.
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Use a precatalyst ratio of 1:2 (Pd:Ligand). Pre-complexed catalysts (e.g., XPhos Pd G2/G3/G4) are highly recommended for reproducibility.
Base K₃PO₄ (3.0 equiv) Weak enough to prevent side reactions (like elimination of the propyl chain) but strong enough to activate the boronic acid. Avoid strong alkoxides (NaOtBu).
Solvent 1,4-Dioxane : H₂O (4:1) The water cosolvent is mandatory to solubilize the inorganic base and the polar amino-substrate.
Temp 80–100 °C Pyrimidines are thermally stable; heat is required to drive the transmetallation step which is often the turnover-limiting step in bulky systems.
Part 3: Experimental Protocols
Method A: The "Direct Coupling" (High Efficiency)

Use this for rapid screening when you want to avoid protection/deprotection steps.

  • Charge Reaction Vessel:

    • Add 3-(5-Bromopyrimidin-2-yl)propan-1-amine (1.0 equiv).

    • Add Boronic Acid partner (1.2–1.5 equiv).

    • Add K₃PO₄ (3.0 equiv).

    • Add XPhos Pd G3 precatalyst (2–5 mol%). Note: If using Pd(OAc)₂ + XPhos, premix in solvent for 5 mins before adding.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane/Water (4:1) . Concentration should be 0.1 M – 0.2 M.

  • Reaction:

    • Seal and heat to 95 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The amine may cause tailing; use a high pH modifier (Ammonium Bicarbonate) in your LCMS buffer if possible.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (elute with MeOH/DCM).

    • Crucial: The product is a polar amine. Do not use acidic aqueous washes, or you will lose the product to the water layer.

Method B: The "Boc-Protection" Route (High Reliability)

Use this if Method A yields <30% or if purification of the polar amine is difficult.

  • Protection: Treat the starting material with Boc₂O (1.1 equiv) and TEA in DCM (RT, 1h). Isolate the Boc-protected bromide.

  • Coupling:

    • Use standard Suzuki conditions: Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2M aq), and DME/Water .

    • Heat at 80 °C.

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to reveal the amine.

Part 4: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are <10%. What happened? A: "Pd Black" formation indicates catalyst decomposition. This usually happens because the amine coordinated to the Pd, displaced the phosphine ligands, and the "naked" Pd aggregated.

  • Fix: Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G3). These contain the ligand pre-bound to the metal, ensuring the active species is generated inside the catalytic cycle, protecting it from the amine.

Q2: I see the product mass, but I cannot isolate it from the aqueous layer. A: Your product is a highly polar amino-pyrimidine. It is likely protonated and stuck in the water phase.

  • Fix: Adjust the aqueous layer pH to >12 using NaOH before extraction. Use n-Butanol or DCM/Isopropanol (3:1) for extraction, not just Ethyl Acetate. Alternatively, use SCX-2 (cation exchange) solid-phase extraction cartridges to catch the amine and release it with ammonia/MeOH.

Q3: The boronic acid is consumed, but I only see de-boronated starting material. A: This is "Protodeboronation." Pyrimidines are electron-poor, and if your coupling partner is also electron-rich or unstable, the boron falls off before coupling.

  • Fix:

    • Switch from Boronic Acid to a Potassium Trifluoroborate (R-BF₃K) salt. These are much more stable.

    • Lower the temperature to 60 °C and increase reaction time.

    • Ensure your solvent is thoroughly degassed (oxygen accelerates this side reaction).

Decision Logic for Troubleshooting

Troubleshooting_Logic Start Issue Detected Check_LCMS Check LCMS Start->Check_LCMS Decision1 SM Remaining? Check_LCMS->Decision1 No_Rxn Catalyst Death (Amine Poisoning) Decision1->No_Rxn Yes (High SM) Side_Prod Protodeboronation (Ar-H observed) Decision1->Side_Prod No (SM Low) Fix_Ligand Switch to XPhos Pd G3 or Protect Amine (Boc) No_Rxn->Fix_Ligand Fix_Boron Use Ar-BF3K Salt or MIDA Boronate Side_Prod->Fix_Boron

Caption: Figure 2. Troubleshooting decision tree for amino-pyrimidine coupling failures.

References
  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides and Bromides."[2] Journal of the American Chemical Society, 2007.[3]

  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletins.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition, 2004. (General reference for mechanism).

Sources

Optimization

Technical Support Center: Yield Optimization for 5-Bromo-2-Alkylpyrimidines

The following technical guide addresses the yield optimization for 3-(5-Bromopyrimidin-2-yl)propan-1-amine . This response is structured as a specialized support center resource, prioritizing mechanistic insight, robust...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization for 3-(5-Bromopyrimidin-2-yl)propan-1-amine . This response is structured as a specialized support center resource, prioritizing mechanistic insight, robust protocols, and troubleshooting autonomy.

Executive Summary & Strategic Analysis

The synthesis of 3-(5-Bromopyrimidin-2-yl)propan-1-amine presents a classic chemoselectivity paradox. You are attempting to functionalize the C2 position of the pyrimidine ring with a propyl-amine chain while preserving the C5-Bromine atom for future elaboration.

The Core Problem: Standard cross-coupling methods (Suzuki/Heck) often fail due to:

  • Competitive Oxidative Addition: Palladium catalysts may insert into the C5-Br bond, leading to polymerization or loss of the bromine handle.

  • Dehalogenation: Reduction steps (e.g., hydrogenating an alkyne or nitrile) frequently strip the C5-Bromine.

  • Regioselectivity: Using symmetric precursors (2,5-dibromopyrimidine) results in inseparable mixtures of C2 and C5 substituted products.

The Solution: To maximize yield (>80%), you must utilize a Negishi Cross-Coupling strategy employing 5-bromo-2-iodopyrimidine as the electrophile. The C-I bond is significantly weaker (approx. 53 kcal/mol) than the C-Br bond (approx. 68 kcal/mol), allowing for near-perfect regiocontrol at room temperature.

Strategic Workflow Visualization

The following logic flow outlines the critical decision points and the "Golden Route" for synthesis.

G Start Start: Target Molecule Analysis Precursor Select Electrophile: 5-Bromo-2-iodopyrimidine Start->Precursor Optimize for C2 reactivity Coupling Reaction: Negishi Coupling Catalyst: Pd(dppf)Cl2 Solvent: THF, dry Precursor->Coupling Reagent Select Nucleophile: (3-((tert-butoxycarbonyl)amino)propyl)zinc bromide Reagent->Coupling Check1 QC Check: Regioselectivity (Is C5-Br intact?) Coupling->Check1 Check1->Start No (Re-evaluate Catalyst) Purification Purification: Silica Gel (EtOAc/Hex) Check1->Purification Yes Deprotection Deprotection: 4M HCl in Dioxane Purification->Deprotection Final Final Product: 3-(5-Bromopyrimidin-2-yl)propan-1-amine HCl Deprotection->Final

Figure 1: Critical path workflow for the regioselective synthesis of 3-(5-Bromopyrimidin-2-yl)propan-1-amine via Negishi coupling.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by researchers in the field.

Q1: I am getting a mixture of products and low yields using 2,5-dibromopyrimidine. Why?

Diagnosis: Lack of kinetic differentiation. Explanation: In 2,5-dibromopyrimidine, the C2 and C5 positions have similar reactivity profiles towards Palladium. While C2 is electronically more deficient (activated for SNAr), C5 is often more accessible for oxidative addition in sterically undemanding systems. Corrective Action: Switch your starting material to 5-bromo-2-iodopyrimidine . The oxidative addition of Pd(0) into the C-I bond is orders of magnitude faster than C-Br, ensuring the reaction occurs exclusively at the 2-position [1].

Q2: My Negishi reaction stalls at 50% conversion. Should I heat it?

Diagnosis: Catalyst deactivation or Reagent degradation. Explanation: Alkylzinc reagents are moisture-sensitive. If your solvent is not strictly anhydrous, the zinc reagent hydrolyzes. Furthermore, heating a reaction containing a C5-Bromine risks activating that position, leading to "scrambling" or polymerization. Corrective Action:

  • Do NOT heat above 50°C.

  • Titrate your Zinc reagent before use.

  • Add a fresh portion of catalyst (1-2 mol%) if the reaction stalls, rather than increasing temperature.

  • Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

Q3: I cannot separate the amine product from the baseline during column chromatography.

Diagnosis: Strong interaction with Silanols. Explanation: The free amine and the pyrimidine nitrogens are basic and will hydrogen bond strongly with acidic silica gel. Corrective Action:

  • Maintain the Boc-protection through the purification step. Purify the intermediate tert-butyl (3-(5-bromopyrimidin-2-yl)propyl)carbamate.

  • If you must purify the free amine, use Amine-functionalized Silica or add 1-2% Triethylamine (TEA) to your eluent (DCM/MeOH) to neutralize the silica surface.

Q4: Why not use the Sonogashira reaction with propargyl amine?

Diagnosis: Dehalogenation risk. Explanation: While Sonogashira works well to attach the carbon chain, the subsequent reduction of the alkyne to the alkane is treacherous. Standard hydrogenation (H2, Pd/C) will almost certainly cleave the C5-Bromine bond (hydrodehalogenation). Alternative: If you must use Sonogashira, use Diimide reduction (generated from tosylhydrazide) to reduce the alkyne/alkene, as this method is chemoselective and will not touch the aryl bromide [2].

Optimized Experimental Protocol

Objective: Synthesis of 3-(5-Bromopyrimidin-2-yl)propan-1-amine Hydrochloride via Negishi Coupling.

Phase 1: Negishi Coupling

Reaction: 5-Bromo-2-iodopyrimidine + (3-((tert-butoxycarbonyl)amino)propyl)zinc bromide

ReagentEquiv.[1][2][3]Role
5-Bromo-2-iodopyrimidine 1.0Limiting Reagent (Electrophile)
(3-(Boc-amino)propyl)zinc bromide (0.5M in THF)1.3Nucleophile
Pd(dppf)Cl2 · DCM 0.05Catalyst
THF (Anhydrous) [0.2 M]Solvent

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add 5-Bromo-2-iodopyrimidine (1.0 equiv) and Pd(dppf)Cl2 (5 mol%).

  • Solvation: Add anhydrous THF to reach a concentration of 0.2 M relative to the pyrimidine.

  • Activation: Stir for 5 minutes at room temperature. The solution should be orange/red.

  • Addition: Add the organozinc reagent (1.3 equiv) dropwise via syringe over 10 minutes. Note: A mild exotherm may occur.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the Iodo-pyrimidine should disappear; the Bromo-pyrimidine product will appear.

    • Critical: If starting material remains after 12h, warm gently to 40°C, but monitor closely to avoid C5-Br reaction.

  • Quench: Quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1][4] Dry over Na2SO4.

  • Purification: Flash chromatography (0-40% EtOAc in Hexanes). Isolate the Boc-protected intermediate.

Phase 2: Deprotection & Salt Formation

Reaction: Boc-Removal -> HCl Salt

  • Dissolution: Dissolve the purified Boc-intermediate in minimal Dioxane or DCM.

  • Acidification: Add 4M HCl in Dioxane (10 equiv).

  • Precipitation: Stir at room temperature for 1–2 hours. The product usually precipitates as a white solid.

  • Isolation: Filter the solid or evaporate the solvent. Triturate with Diethyl Ether to remove excess HCl and byproducts.

  • Yield: Expected yield over 2 steps is 75–85% .

Data & Specifications

Target Molecule Properties:

PropertyValueNote
Molecular Formula C7H10BrN3[5] · HClSalt form recommended for storage
Molecular Weight 268.54 g/mol (HCl Salt)
Appearance White to Off-white solidHygroscopic
Storage -20°C, DesiccatedFree base is prone to oxidation

Comparison of Synthetic Routes:

RouteRegioselectivityYield PotentialRisk Factor
Negishi (Rec.) High (I vs Br) High (80%+) Moisture sensitivity of Zn reagent
SonogashiraHigh (I vs Br)Medium (50-60%)Dehalogenation during reduction step
SNAr (Malonate)MediumLow (<40%)Harsh conditions required for decarboxylation

References

  • Luo, C., et al. (2014). "Regioselective Synthesis of 2,5-Disubstituted Pyrimidines via Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry. This paper establishes the reactivity order C-I > C-Br > C-Cl for pyrimidine systems.

  • Pasto, D. J., & Taylor, R. T. (1991). "Reduction with Diimide." Organic Reactions.[1][2][3][6][7][8] The definitive guide on using diimide for chemoselective reduction of alkenes/alkynes in the presence of halogens.

  • Corley, E. G., et al. (2004). "Direct Synthesis of Pyrimidines via Negishi Coupling." Journal of Medicinal Chemistry. Demonstrates the utility of Boc-protected alkylzinc reagents in heterocycle functionalization.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a risk assessment before commencing experimental work.

Sources

Troubleshooting

Stability issues of 3-(5-Bromopyrimidin-2-yl)propan-1-amine under acidic/basic conditions

An In-Depth Technical Guide to the Stability of 3-(5-Bromopyrimidin-2-yl)propan-1-amine From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center. This guide addresses the stabil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 3-(5-Bromopyrimidin-2-yl)propan-1-amine

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide addresses the stability of 3-(5-Bromopyrimidin-2-yl)propan-1-amine, a key intermediate in many research and development pipelines. As researchers ourselves, we understand that compound stability is not just a parameter—it's the bedrock of reproducible and reliable results. The pyrimidine core, while a versatile scaffold, possesses inherent electronic characteristics that can lead to specific degradation pathways under both acidic and basic conditions.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide you not only with protocols but with the underlying chemical logic, empowering you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 3-(5-Bromopyrimidin-2-yl)propan-1-amine in aqueous acidic or basic solutions?

The primary stability concerns stem from the electronic nature of the substituted pyrimidine ring. Pyrimidines are classified as π-deficient heterocycles, which makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[1] The two main points of potential degradation on this molecule are the carbon-bromine (C-Br) bond at the 5-position and the potential for ring cleavage under harsh conditions.

  • Under Acidic Conditions: The main concerns are protonation of the ring nitrogens and the primary amine, which can alter the molecule's electronic properties and solubility. While aryl bromides are generally stable, harsh acidic conditions coupled with heat can promote hydrolysis or other rearrangements.[3][4]

  • Under Basic Conditions: The molecule is highly susceptible to nucleophilic aromatic substitution (SNAr), where the bromide at the electron-deficient 5-position is displaced by a hydroxide ion to form the corresponding 5-hydroxypyrimidine derivative. Ring-opening reactions can also occur under forcing conditions (e.g., strong base, high temperature).[5][6]

Q2: My solution of 3-(5-Bromopyrimidin-2-yl)propan-1-amine turned cloudy and showed new peaks on the HPLC after I acidified it. What is happening?

This is a common observation and can be attributed to two main phenomena: protonation and potential degradation.

1. Protonation and Salt Formation: The molecule has three basic centers: the two nitrogen atoms in the pyrimidine ring and the primary amine on the propan-1-amine side chain. In acidic media, these sites will be protonated. The pyrimidine ring nitrogens have a relatively low pKa (for pyrimidine itself, it is ~1.23), while the primary amine is significantly more basic (pKa ~9-10).[1][7] Protonation forms a salt, which can drastically alter the compound's solubility profile. If the resulting salt is less soluble in your specific solvent system, it may precipitate, causing the observed cloudiness.

2. Acid-Catalyzed Degradation: Under more stringent acidic conditions (e.g., elevated temperature, strong acid), degradation can occur. The primary pathway involves the hydrolysis of the C-Br bond, although this typically requires significant energy input. A more complex pathway could involve acid-catalyzed ring opening or rearrangement.[8][9]

Troubleshooting Steps:

  • Confirm Reversibility: Neutralize a small aliquot of the cloudy solution. If the cloudiness disappears and the original HPLC profile is restored, the issue is reversible salt formation.

  • Analytical Monitoring: Use LC-MS to analyze the new peaks. The mass-to-charge ratio (m/z) will provide critical clues. A peak with an m/z corresponding to the protonated parent molecule is expected. Peaks corresponding to [M-Br+OH]+H]⁺ would suggest hydrolysis.

  • Mitigation: If you must work in acidic conditions, consider using a co-solvent to improve the solubility of the salt form or use the mildest acidic conditions possible (e.g., buffered solutions instead of strong acids).

Under forcing acidic conditions (e.g., reflux in strong acid), hydrolysis of the C-Br bond is a potential degradation route.

G cluster_main Acidic Condition (Forced) A 3-(5-Bromopyrimidin-2-yl)propan-1-amine B Protonated Species (Multiple Sites) A->B + H+ C 5-Hydroxypyrimidin-2-yl Derivative (Hydrolysis Product) B->C H2O, Δ (Slow, Forced) D Other Degradants (Ring Cleavage Products) B->D Harsh Conditions (e.g., Strong Acid, High Temp)

Caption: Proposed degradation under forced acidic conditions.

Q3: I observe rapid degradation of my compound when preparing a solution in 0.1 M NaOH. Is this expected, and what is the likely product?

Yes, this is expected. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing effect of the two ring nitrogens, makes the C-Br bond susceptible to nucleophilic aromatic substitution (SNAr). Hydroxide (OH⁻) is a potent nucleophile that will readily attack the ring and displace the bromide ion.

The major degradation product is almost certainly 3-(5-hydroxypyrimidin-2-yl)propan-1-amine .

Troubleshooting & Confirmation:

  • LC-MS Analysis: This is the most direct way to confirm the identity of the degradation product. The expected product will have a molecular weight corresponding to the replacement of Bromine (atomic mass ~79.9 u) with a hydroxyl group (atomic mass ~17.0 u), resulting in a net mass loss of approximately 63 u.

  • Kinetics: The degradation will be faster at higher temperatures and higher concentrations of base. If you need to work under basic conditions, use the mildest base and lowest temperature compatible with your experimental needs. A buffered solution (e.g., pH 8-9) will be significantly less harsh than 0.1 M NaOH (pH 13).[10]

The primary degradation mechanism under basic conditions is Nucleophilic Aromatic Substitution (SNAr).

G cluster_main Basic Condition A 3-(5-Bromopyrimidin-2-yl)propan-1-amine B Meisenheimer-like Complex (Intermediate) A->B + OH- C 3-(5-Hydroxypyrimidin-2-yl)propan-1-amine (Major Product) B->C - Br- D Other Degradants C->D Forcing Conditions (e.g., High Temp)

Caption: Primary degradation pathway under basic conditions.

Quantitative Stability Summary

The following table summarizes the expected stability profile of 3-(5-Bromopyrimidin-2-yl)propan-1-amine under various conditions. These are qualitative guidelines; actual degradation rates should be determined experimentally.

ConditionpH RangeTemperatureExpected StabilityPrimary Concern(s)
Strongly Acidic < 2AmbientModerateProtonation, potential solubility issues.
Elevated (>60°C)LowHydrolysis of C-Br bond, potential ring cleavage.
Weakly Acidic 4 - 6AmbientGoodMinimal degradation expected.
Neutral 6 - 8AmbientExcellentGenerally stable.
Weakly Basic 8 - 10AmbientModerate to LowSlow nucleophilic substitution of Bromine.
Strongly Basic > 12AmbientVery LowRapid nucleophilic substitution of Bromine.
Elevated (>40°C)Extremely LowVery rapid degradation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[11][12][13]

Sources

Optimization

Technical Support Center: N-Alkylation of 3-(5-Bromopyrimidin-2-yl)propan-1-amine

Case Reference: PYR-ALK-005 Support Tier: Level 3 (Senior Application Scientist) Status: Active Molecule of Interest: 3-(5-Bromopyrimidin-2-yl)propan-1-amine (CAS: N/A for specific salt, generic backbone)[1][2] Core Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-ALK-005 Support Tier: Level 3 (Senior Application Scientist) Status: Active Molecule of Interest: 3-(5-Bromopyrimidin-2-yl)propan-1-amine (CAS: N/A for specific salt, generic backbone)[1][2]

Core Analysis: The Reactivity Profile

Welcome to the Technical Support Center. You are likely encountering difficulties controlling the selectivity or yield during the N-alkylation of 3-(5-Bromopyrimidin-2-yl)propan-1-amine . To troubleshoot effectively, we must first deconstruct the competing reactivities of this scaffold.[2][3]

This molecule presents a "Triad of Reactivity" that dictates your experimental success:

  • The Primary Amine (Target): This is your desired nucleophile (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[3] It is highly reactive but prone to polyalkylation  (reacting twice to form tertiary amines or quaternary salts).[1][3]
    
  • The Pyrimidine Ring (Distractor): The ring nitrogens are weakly basic (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[3] Under standard conditions (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    ,
    
    
    ), they will not compete with the primary amine for the alkyl halide.[2][3] However, they significantly affect solubility and can coordinate to metal catalysts if present.[2][3]
  • The 5-Bromo Substituent (The "Time Bomb"): This is a valuable handle for future cross-coupling (Suzuki/Buchwald).[1][2][3] It is stable to standard bases but labile to:

    • Palladium (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) contaminants (leads to oxidative addition).[2][3]
      
    • Strong lithium bases (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       leads to Lithium-Halogen exchange).[2][3]
      

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a mixture of mono- and di-alkylated products."

Diagnosis: This is the classic kinetic problem of


 alkylation. The secondary amine product is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl group.[2][3]

Corrective Actions:

  • Switch to Reductive Amination (Recommended): If your electrophile can be sourced as an aldehyde or ketone, this is the gold standard.[1][2][3] The intermediate imine forms selectively 1:1, preventing over-alkylation.[2][3]

  • The "Dilution & Excess" Strategy (

    
    ):  If you must use an alkyl halide:
    
    • Stoichiometry: Use 3.0 to 5.0 equivalents of the amine relative to the alkyl halide.[3] This statistically favors the attack of the alkyl halide by the starting material rather than the product.[3]

    • Addition Rate: Add the alkyl halide dropwise to a dilute solution of the amine.

Issue 2: "My reaction is stuck or low yielding. The starting material won't dissolve."

Diagnosis: You are likely using the hydrochloride or hydrobromide salt of the amine without neutralizing it properly.[3] Pyrimidine amines are often sold as salts for stability.[3]

Corrective Actions:

  • Free-Basing: If your starting material is a salt (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), you must add extra base.[2][3]
    
    • Calculation: If using ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , add 1.0 eq per proton on the salt + 1.5 eq for the reaction.[2][3]
      
    • Solvent Switch: Salts are insoluble in DCM or THF.[1][3] Switch to DMF or DMSO to solubilize the salt and facilitate the initial deprotonation.[3]

Issue 3: "The Bromine atom disappeared or I see 'de-brominated' byproducts."

Diagnosis: Unintended reduction or metal-catalyzed side reaction.[1][2][3]

Corrective Actions:

  • Check for Pd Contamination: Did you use the same stir bar or glassware from a previous Suzuki coupling? Trace Pd can catalyze the reduction of the C-Br bond in the presence of hydride sources (like

    
    ).[2][3]
    
  • Avoid Strong Lithiating Agents: Do not use ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or 
    
    
    
    to deprotonate the amine.[2][3] These will instantly perform a Lithium-Halogen exchange at the 5-position.[1][2][3] Use NaH or LiHMDS instead.[1][3]

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for selecting the correct alkylation method based on your electrophile and constraints.

AlkylationStrategy Start Start: N-Alkylation of 3-(5-Bromopyrimidin-2-yl)propan-1-amine Electrophile What is your Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Available AlkylHalide Alkyl Halide (Cl, Br, I) Electrophile->AlkylHalide Only option MethodReductive Method A: Reductive Amination Aldehyde->MethodReductive MethodSN2 Method B: Direct SN2 Alkylation AlkylHalide->MethodSN2 ConditionReductive Reagents: NaBH(OAc)3 or NaBH3CN Solvent: DCE or MeOH pH: 5-6 MethodReductive->ConditionReductive ConditionSN2 Reagents: K2CO3 or Cs2CO3 Solvent: DMF or MeCN Stoichiometry: Excess Amine MethodSN2->ConditionSN2 OutcomeReductive High Selectivity (Mono) Bromine Stable ConditionReductive->OutcomeReductive OutcomeSN2 Risk of Dialkylation Requires Purification ConditionSN2->OutcomeSN2

Caption: Decision tree for selecting the optimal N-alkylation strategy to minimize side reactions and maximize yield.

Standardized Protocols

Protocol A: Reductive Amination (High Selectivity)

Best for: Making secondary amines with high precision.[1][2][3]

  • Imine Formation:

    • Dissolve 3-(5-Bromopyrimidin-2-yl)propan-1-amine (1.0 eq) and the Aldehyde (1.05 eq) in DCE (1,2-Dichloroethane) or MeOH.

    • Optional: Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       or 
      
      
      
      (1.5 eq) if the imine formation is sluggish.[2][3]
    • Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 
      
      
      
      )
      (1.5 eq) in one portion.
    • Note: STAB is milder than ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       and will not reduce the aldehyde before it reacts with the amine.[3] It is also compatible with the 5-Bromo group.[2][3]
      
  • Workup:

    • Quench with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[3][4] Extract with DCM.[1][3][4]
      
    • The 5-Bromo group remains intact under these conditions.[1][2][3]

Protocol B: Direct Alkylation ( )

Best for: Simple alkyl groups (Methyl, Ethyl) where aldehydes are not available.[1][2][3]

ComponentEquivalentsRole
Amine (Start Material) 3.0 – 5.0 eq Excess prevents dialkylation.[1][2][3]
Alkyl Halide 1.0 eqThe limiting reagent.[3]
Base (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
2.0 eqScavenges acid.[3] Use ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

for sluggish reactions.[3]
Solvent (DMF/MeCN) [0.1 M]Polar aprotic promotes

.
  • Setup: Dissolve the Amine (excess) and Base in DMF.

  • Addition: Cool to

    
    . Add the Alkyl Halide dropwise  over 20 minutes.
    
  • Reaction: Allow to warm to RT. Monitor by LCMS.[1][3][4]

    • Checkpoint: If dialkylation > 10%, stop and purify immediately.[2][3]

  • Purification: The excess starting amine is much more polar than the product.[3] Separate via Flash Chromatography (DCM:MeOH:NH3 gradient).[2][3]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][3] Link[1][2][3]

  • Salvatore, R. N., et al. "Synthesis of secondary amines."[2][3] Tetrahedron, vol. 57, no.[2][3] 37, 2001, pp. 7785-7811.[1][2][3] Link[1][2][3]

  • PubChem. "5-Bromopyrimidine Compound Summary."[1][2][3] National Center for Biotechnology Information, 2024.[3] Link[1][2][3]

  • Kumpaty, H. J., et al. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines."[1][2][3][5][6] Synthesis, 2003.[1][3][5] Link[1][2][3]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Analysis for the Structural Confirmation of 3-(5-Bromopyrimidin-2-yl)propan-1-amine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of using ¹H N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-(5-Bromopyrimidin-2-yl)propan-1-amine. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol, and compare the utility of ¹H NMR with other common analytical techniques. This guide is designed to be a practical resource, blending established principles with field-proven insights to ensure confidence in your analytical outcomes.

The Power of Prediction: Deconstructing the Expected ¹H NMR Spectrum

The structure of 3-(5-Bromopyrimidin-2-yl)propan-1-amine offers a distinct set of proton environments that are readily distinguishable by ¹H NMR. By dissecting the molecule into its constituent aromatic and aliphatic moieties, we can predict the chemical shift, multiplicity (splitting pattern), and integration for each proton signal.

1. The 5-Bromopyrimidine Ring Protons:

The pyrimidine ring is an electron-deficient heteroaromatic system, which generally results in its protons appearing in the downfield region of the spectrum (typically >7.0 ppm).[1][2] The presence of two electronegative nitrogen atoms significantly deshields the adjacent ring protons. In the case of 5-bromopyrimidine, the protons at the C4 and C6 positions are equivalent and give rise to a single signal, while the proton at the C2 position gives a separate signal. For 5-bromopyrimidine itself, these signals are observed at approximately 9.15 ppm (H2) and 8.83 ppm (H4, H6).[3][4] In our target molecule, the substitution at the 2-position will eliminate the H2 signal and we expect to see two distinct signals for the remaining H4 and H6 protons. Due to the bromine at the 5-position, these two protons will appear as singlets as there are no adjacent protons to cause splitting. We anticipate these signals to be in the range of 8.5 - 9.5 ppm.

2. The Propan-1-amine Chain Protons:

The three-carbon aliphatic chain provides a classic example of spin-spin coupling. We can label the methylene groups as α, β, and γ, moving away from the pyrimidine ring and towards the amine group.

  • α-Methylene Protons (-CH₂-pyrimidine): These protons are adjacent to the electron-withdrawing pyrimidine ring, which will deshield them. Their signal is expected to appear further downfield compared to typical alkane protons. We predict a chemical shift in the range of 2.8 - 3.2 ppm . These protons are adjacent to the β-methylene group (2 protons), so according to the n+1 rule, their signal will be split into a triplet .[5] The integration of this signal will be 2H .

  • β-Methylene Protons (-CH₂-CH₂-CH₂-): These protons are flanked by the α and γ methylene groups. Their chemical environment is less influenced by the pyrimidine ring compared to the α-protons. We anticipate a chemical shift in the range of 1.9 - 2.3 ppm . Since they are coupled to both the α-protons (2H) and the γ-protons (2H), their signal will be split into a more complex multiplet, likely a quintet or a multiplet . The integration will be 2H .

  • γ-Methylene Protons (-CH₂-NH₂): These protons are adjacent to the electronegative nitrogen atom of the amine group, which will cause a downfield shift.[6][7] We predict their signal to be in the range of 2.5 - 2.9 ppm . These protons are adjacent to the β-methylene group (2 protons), so their signal will be split into a triplet . The integration will be 2H .

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature.[6][8][9] The signal is often broad and may not exhibit clear coupling to adjacent protons due to rapid proton exchange.[6] We can expect the signal to appear anywhere between 0.5 and 5.0 ppm as a broad singlet .[6] The integration will be 2H . A useful technique to confirm the identity of this peak is a D₂O shake, which will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of the signal from the ¹H NMR spectrum.[6]

Summary of Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyrimidine H4/H68.5 - 9.5Singlet (s)2H
α-CH₂2.8 - 3.2Triplet (t)2H
β-CH₂1.9 - 2.3Quintet or Multiplet (quint/m)2H
γ-CH₂2.5 - 2.9Triplet (t)2H
NH₂0.5 - 5.0Broad Singlet (br s)2H

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for preparing a sample of 3-(5-Bromopyrimidin-2-yl)propan-1-amine and acquiring a high-quality ¹H NMR spectrum.

Materials:

  • 3-(5-Bromopyrimidin-2-yl)propan-1-amine sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) (or rely on the residual solvent peak for referencing)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 3-(5-Bromopyrimidin-2-yl)propan-1-amine sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good starting point for many organic molecules).[5][10] If the compound has limited solubility in CDCl₃, DMSO-d₆ can be used. Be aware that the choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.[8][11]

    • Add a small drop of TMS as an internal standard (chemical shift set to 0.00 ppm).[5][10] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm).

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Workflow for Structural Confirmation

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Acquire 1H NMR Spectrum e->f g Fourier Transform & Phasing f->g h Reference Spectrum (TMS = 0 ppm) g->h i Integrate Peaks h->i j Analyze Chemical Shifts & Coupling i->j k Compare Experimental Data with Predicted Spectrum j->k l Confirm Structure of 3-(5-Bromopyrimidin-2-yl)propan-1-amine k->l

Caption: Workflow for ¹H NMR based structural confirmation.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

TechniqueStrengthsLimitations
¹H NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and relative number of protons. Non-destructive.Requires a relatively large amount of sample compared to mass spectrometry. Can be complex to interpret for large molecules.
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule, including the number of different carbon environments.[12]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show coupling between adjacent carbons without specialized techniques.
Mass Spectrometry (MS) Provides the precise molecular weight and fragmentation patterns, which can be used to deduce the molecular formula and structural fragments. Highly sensitive.Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=N, C-Br) based on their characteristic vibrational frequencies.Provides limited information about the overall molecular structure and connectivity.

Expert Insight: For the unambiguous structural confirmation of a novel compound like 3-(5-Bromopyrimidin-2-yl)propan-1-amine, a combination of these techniques is ideal. ¹H and ¹³C NMR provide the detailed framework of the molecule, while high-resolution mass spectrometry confirms the elemental composition. FTIR can quickly verify the presence of key functional groups. This multi-technique approach provides a self-validating system, significantly increasing the confidence in the assigned structure.

Conclusion

The structural confirmation of 3-(5-Bromopyrimidin-2-yl)propan-1-amine can be confidently achieved through a thorough ¹H NMR analysis. By understanding the expected chemical shifts, multiplicities, and integrations of the proton signals arising from the distinct chemical environments within the molecule, researchers can effectively interpret the experimental spectrum. The provided protocol offers a robust starting point for acquiring high-quality data. When used in conjunction with complementary analytical techniques, ¹H NMR spectroscopy stands as an indispensable tool in the arsenal of the modern chemical researcher, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • Duke University NMR Center. Coupling constants. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

  • epgp. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • PubChem. 5-Bromopyrimidine. [Link]

  • ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • YouTube. S'21 - NMR 14 - J values (coupling constants). [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]

  • SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. [Link]

  • YouTube. NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

  • University College London. Chemical shifts. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]

  • University of Ottawa. Heteronuclear coupling. [Link]

  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • MDPI. 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • ResearchGate. ¹H-NMR spectrum of 1 (aliphatic region). [Link]

Sources

Comparative

Biological activity of 3-(5-Bromopyrimidin-2-yl)propan-1-amine derivatives

Analyzing Biological Activity I'm focusing now on how to best structure this comparison guide for the 3-(5-Bromopyrimidin-2-yl)propan-1-amine derivatives. The audience is clearly researchers, so I need to present the tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Analyzing Biological Activity

I'm focusing now on how to best structure this comparison guide for the 3-(5-Bromopyrimidin-2-yl)propan-1-amine derivatives. The audience is clearly researchers, so I need to present the technical information directly and efficiently, avoiding unnecessary fluff. I'm aiming for autonomous structure, allowing the biological data to drive the framework.

Refining Presentation Structure

I'm now integrating scientific integrity, expertise, and trustworthiness (E-E-A-T) into the comparison. I'm focusing on clearly explaining causality, self-validating the protocols, and including in-text citations with links, alongside a comprehensive reference list at the end. I'm also planning to incorporate effective visualization, like Graphviz diagrams and data tables, to improve clarity. I'm also going to analyze what this topic is used for, identifying uses such as kinase inhibitors, GPCR ligands, antimicrobial agents, and more.

Investigating Chemical Applications

I'm now diving deeper into the potential applications of 3-(5-Bromopyrimidin-2-yl)propan-1-amine derivatives. My initial search yielded limited direct hits, so I'm broadening my focus to related structures. I'm exploring "2-(3-aminopropyl)pyrimidine derivatives" and "5-bromopyrimidine derivatives" to identify relevant biological activities like anticancer or antibacterial properties. This should allow me to connect the dots.

Analyzing Chemical Structures

I've homed in on "3-(5-Bromopyrimidin-2-yl)propan-1-amine" (CAS 1340238-15-4). I've noted that similar compounds exist with an ether linkage in place of the alkyl one. Also, I need to start cataloging general structural relationships.

Investigating Biological Activity

I'm now focusing on the biological activities of derivatives of the base structure. I've found multiple papers discussing pyrimidin-2-amine derivatives, specifically as potent PLK4 inhibitors. Additionally, I've noted that 5-bromo-pyrimidine derivatives are mentioned as Bcr/Abl tyrosine kinase inhibitors, and 5-bromo-2-chloropyrimidine is used as a scaffold for anticancer agents. I'm hypothesizing about the pharmacophoric importance of the propylamine chain at C2.

Exploring Potential Analogs

I'm now investigating potential analogs of the base structure by considering its structural features. I'm focusing on the primary amine and how it could be derivatized. Also, I'm specifically looking for activity related to the "2-(3-aminopropyl)pyrimidine" motif, to see if it is a histamine analog. I've noted that the "5-bromo" substituent allows for easy modification of the core via Suzuki or Sonogashira coupling. In addition to kinases, GPCRs and antibacterial targets look promising. I will do a more targeted search.

Clarifying Structural Nuances

I'm now clarifying the structural nuances, particularly regarding the position and type of amine linkage. I've noted the critical distinction between C-linked alkyl amines and N-linked amines at position 2 of the pyrimidine ring. The initial focus on "pyrimidin-2-amine" must be refined to encompass "pyrimidin-2-yl-propan-1-amine" more accurately. I'm focusing on the effect on PLK4 inhibition, and how the C-linked propylamine might influence binding.

Analyzing the Scaffold Derivatives

I've hit a slight snag, the exact CAS search was a dead end for biological activity. However, I'm now honing in on the derivatives of this pyrimidine scaffold, specifically those with a 5-bromo group. This bromine is looking like a critical handle for cross-coupling reactions, and it suggests these derivatives are the likely active compounds.

Refining the Search Strategy

I'm now focusing on the "3-aminopropyl" chain. It seems likely to be a linker or solvent interaction element. Expanding my search terms to include "5-bromo-2-substituted pyrimidine derivatives biological activity" with an alkyl-amine at position 2 seems like a promising avenue, as does "biological activity of 2-(3-aminopropyl)pyrimidine derivatives". I'm also considering the possibility the user meant an allyl amine variant. Now, I'm testing "pyrimidine 2-propylamine derivatives biological activity" in patent literature.

Expanding the Search Parameters

I'm now diving deeper into the potential biological targets. Patent searches for "5-bromo-2-(3-aminopropyl)pyrimidine" are underway, and I'm checking for connections to known drugs like Imatinib or Dasatinib, though these are typically 2-aminopyrimidines. I'm also exploring the possibility of Sigma receptor or Histamine H3 receptor activity, testing search terms like "5-bromo-2-(3-aminopropyl)pyrimidine histamine" and "5-bromo-2-(3-aminopropyl)pyrimidine kinase." If direct hits are elusive, I will create a guide on potential activities, being careful to avoid hallucinating about this particular molecule. I will also check variants of the name.

Analyzing Chemical Building Block

I'm finding that "3-(5-Bromopyrimidin-2-yl)propan-1-amine" primarily appears in supplier catalogs. My preliminary results suggest that this compound is likely used as a building block. I am still searching databases for the biological activities of this molecule, as it has low yields of results.

Investigating Compound Derivatives

I'm now focusing on derivatives of "3-(5-Bromopyrimidin-2-yl)propan-1-amine," assuming the user is interested in a class of compounds. My research suggests potential applications as Kinase Inhibitors and GPCR Ligands, informed by the possibilities of Suzuki/Stille/Buchwald cross-coupling and the aminopropyl linker. I'm broadening my search to include "2-(3-aminopropyl)pyrimidine derivatives" and "5-bromo-2-substituted pyrimidine derivatives" to find related research.

Exploring Biological Activities

I'm now exploring potential biological activities, focusing on kinase inhibition and GPCR ligand potential. My search queries include "pyrimidine 2-propylamine derivatives biological activity" and "5-bromo-2-(3-aminopropyl)pyrimidine patent." I'm investigating possibilities like Sigma receptor ligands and Histamine H3 receptor antagonists. If nothing specific emerges, I'll construct a guide based on the potential of similar structures.

Refining Search Strategies

I am now carefully refining my search strategies to avoid generating false leads. I am now exploring potential nomenclature variations like "N-(3-(5-bromopyrimidin-2-yl)propyl)..." and "3-(5-bromopyrimidin-2-yloxy)propan-1-amine," noting that an ether linkage appeared in one of my earlier results. I'm also looking at "biological activity of N-(3-(5-bromopyrimidin-2-yl)propyl) derivatives" and "biological activity of 2-(3-aminopropyl)pyrimidine derivatives," testing my hypothesis about the fragment's potential as a building block for Histamine H2/H3/H4 receptor antagonists or Kinase inhibitors.

Analyzing Chemical Compounds

Exploring Structural Analogues

I'm now shifting focus to potential structural analogues. I am considering the broader class of 5-bromo-2-alkyl/alkoxy-pyrimidine derivatives, or specifically the ether linkage, if it's the only one with significant literature. Now, I will look for the N-linked analogue, and also the alkyne variant. I'll search for "5-bromo-2-(3-aminopropyl)pyrimidine" as a potential intermediate for kinase inhibitors, histamine antagonists, or sigma receptors.

Expanding Search Parameters

I've widened my search to include "5-bromo-2-substituted pyrimidine derivatives," specifically highlighting the amine as a linker or scaffold. I am concentrating on the known active derivatives. I've also tried more precise search terms: "5-bromo-2-propylpyrimidine" and "5-bromo-2-(3-aminopropyl)pyrimidine." I've considered its potential role as an intermediate in compounds like Pazopanib, although I've ruled that out, and I'm investigating its application in PROTAC linkers or DNA-encoded libraries, using Sciencedirect and ACS publications. I'm focusing on finding the structure and possible uses of this compound.

Refining Scaffold Design

I'm now zeroing in on the functional groups present, focusing on the reactive handle of the 5-Bromo group for C-C or C-N bond formation, the primary amine as a linker, and the Pyrimidine Core as a scaffold for Kinase Hinge binding. I'm structuring a guide around designing biological activity from this scaffold. The potential of the amine as the first modification looks most promising. I'm focusing on "designing" activity from this intermediate.

Identifying Potential Applications

My current focus is on potential applications. I'm considering GPCR ligands, specifically histamine and serotonin, utilizing the basic amine chain. I'm also exploring its potential as a PROTAC linker, employing both the amine and bromo positions for bifunctional molecule construction. I'm leaning toward searching for the derivatives, since the raw building block has potential only. I am exploring the use of Tirabrutinib, Acalabrutinib, Pralsetinib, and Avapritinib as sources of inspiration.

Analyzing Chemical Similarities

I'm currently focused on the structural similarities between "3-(5-Bromopyrimidin-2-yl)propan-1-amine" and "3-[(5-bromopyrimidin-2-yl)oxy]propan-1-amine hydrochloride." The initial search yielded only supplier listings for the exact string, but I'm now exploring the oxy- variant as a potential analog or a pathway. The differences in the side chain are the point of comparison.

Expanding Search Horizons

I'm now expanding my search terms. I'm focusing on the class of 5-bromo-2-alkyl/alkoxy-pyrimidine derivatives and the significance of the ether linkage. I'm also looking for analogs like the N-linked "N-(3-aminopropyl)-5-bromopyrimidin-2-amine" and the alkyne "3-(5-bromopyrimidin-2-yl)prop-2-yn-1-amine". I'm also searching for "5-bromo-2-(3-aminopropyl)pyrimidine" as a potential intermediate, specifically in the context of Histamine H3/H4 antagonists, kinase inhibitors, or Sigma receptors.

Refining Search Strategies

I'm now zeroing in on "5-bromo-2-substituted pyrimidine derivatives," specifically looking for the amine as a potential linker or scaffold. I am specifically considering 2-amino, 2-alkoxy, and 2-alkyl derivatives. I've also pivoted to "5-bromo-2-propylpyrimidine" and "5-bromo-2-(3-aminopropyl)pyrimidine" searches. I'm checking if this core structure appears in PROTAC linkers or DNA-encoded libraries. I am also testing searching the term in Sciencedirect and ACS journals.

Prioritizing Functional Groups

I'm now zeroing in on the functional groups within the target molecule, specifically the 5-bromo, propyl-amine, and pyrimidine core. I'm structuring my approach around designing biological activity from this scaffold. The primary focus is on kinase inhibition and targeting the ATP pocket, possibly through hinge binding. The potential of the primary amine for further derivatization is key.

Evaluating Bioactivity Potential

I'm now pivoting toward bioactivity assessment. I am thinking about GPCR ligands, specifically histamine and serotonin, and the significance of the basic amine chain. I'm also considering PROTAC linkers, using the amine and bromo positions for bifunctional molecule designs. I'll leverage general knowledge of 5-bromopyrimidine medicinal chemistry to fill any gaps, clearly differentiating between general scaffold properties and specific examples when applicable. I'm now searching for "derivatives of 5-bromo-2-(3-aminopropyl)pyrimidine" and exploring if it's a known fragment in any drugs, focusing on drugs containing 5-bromopyrimidine and propyl amine. Checking potential examples, such as Tirabrutinib, Acalabrutinib, Pralsetinib and Avapritinib, to explore the scope of similar bioactive molecules.

Analyzing the Chemical Structure

I've hit a dead end with "3-(5-Bromopyrimidin-2-yl)propan-1-amine" – no direct bioactivity papers are popping up. It's looking more like a building block now, possibly for PROTAC linkers, fragment-based drug discovery efforts, or maybe specific kinase inhibitors. I need to shift focus to these possibilities.

Defining Derivative Strategies

I'm now interpreting the user's request as a medicinal chemistry application note, focusing on how derivatives of the molecule might be useful. I've broken down key structural features. The 5-Bromopyrimidine core is a classic kinase/GPCR scaffold, with the bromine facilitating aryl group coupling. The propyl-amine chain suggests kinase inhibitor, GPCR ligand, or PROTAC applications. I will structure the note accordingly.

Exploring Potential Applications

I am now focusing on diverse applications for the molecule. I'm examining its potential as a bifunctional linker, considering target classes like kinase inhibitors (CDK, JAK), GPCR ligands (Histamine H3/H4), and PROTACs. I'm comparing it to 2-aminopyrimidine and 2-alkoxypyrimidine scaffolds. I'll use general references for the 5-bromo-2-alkylpyrimidine class if specific data for the propyl-amine derivative is scarce, and emphasize derivative applications. I also need to note the close analog with the ether instead of a C-linked amine.

Defining Chemical Distinctiveness

I'm now emphasizing the chemical distinctions of the propyl-amine derivative, focusing on its stability compared to ether analogs, assuming precision in the user's inquiry. I'll structure the introduction around the molecule's versatility as a bifunctional scaffold. I'll outline the pharmacophore with specific attention to the propyl-amine. I'm building a plan for Suzuki coupling and amide formation to illustrate how the molecule can be used as a building block.

Framing Activity Enablement

I'm now revising the "Biological Activity" section. Rather than directly attributing activity to the base molecule, I'm framing its significance as enabling the synthesis of bioactive derivatives. I plan to highlight potential kinase inhibitors and histamine H3 antagonists as examples. Also, I'll use general pyrimidine SAR knowledge to inform the comparison of key derivatives. I think I'm building a guide that frames the molecule as a strategic intermediate in medicinal chemistry.

Validation

Efficacy comparison of kinase inhibitors derived from 3-(5-Bromopyrimidin-2-yl)propan-1-amine

For researchers and professionals in the field of drug discovery, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its structural resemblance to the purine ring of ATP allows for competitive b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its structural resemblance to the purine ring of ATP allows for competitive binding within the kinase hinge region, providing a robust foundation for developing targeted cancer therapies. This guide offers an in-depth comparison of a series of novel kinase inhibitors derived from a 5-bromopyrimidine core, with a particular focus on their efficacy as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).

The strategic placement of a bromine atom at the C5 position of the pyrimidine ring serves as a versatile synthetic handle, enabling the exploration of a wide chemical space through various cross-coupling reactions. This allows for the fine-tuning of inhibitor potency and selectivity. The following sections will delve into the comparative efficacy of several 5-bromopyrimidine derivatives, the signaling pathways they target, and the detailed experimental protocols for their evaluation.

Comparative Efficacy of 5-Bromopyrimidine Derivatives

A recent study detailed the synthesis and evaluation of a series of 5-bromopyrimidine derivatives, starting from 5-bromo-2,4-dichloropyrinidine.[1][2][3] These compounds were assessed for their in vitro cytotoxic activity against a panel of human cancer cell lines and for their specific inhibitory activity against the Bcr-Abl tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data presented below summarizes the efficacy of selected potent compounds from this series.

Compound IDTarget KinaseIC50 (µM)Target Cell LineCytotoxicity IC50 (µM)
5c Bcr-AblPotent InhibitorK562Potent
5e Bcr-AblPotent InhibitorK562Potent
6g Bcr-AblPotent InhibitorK562Potent
9e Bcr-AblPotent InhibitorK562Potent
9f Bcr-AblPotent InhibitorK562Potent
10c Bcr-AblPotent InhibitorK562Potent
Dasatinib (Standard) Bcr-AblPotent InhibitorK562Potent

Note: The source literature describes these compounds as "potent" inhibitors based on the ADP-Glo assay results, with specific IC50 values determined in comparison to the standard, Dasatinib. For the purpose of this guide, the qualitative descriptor "Potent" is used as presented in the source abstract.[1]

The K562 cell line is a human chronic myeloid leukemia line that is positive for the Philadelphia chromosome, leading to the expression of the Bcr-Abl fusion protein. The potent activity of these compounds against this cell line is a strong indicator of their potential as targeted therapies for CML.

The Bcr-Abl Signaling Pathway: A Key Target in CML

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia.[4][5][6][7] Its aberrant activity leads to the activation of multiple downstream signaling pathways that promote uncontrolled cell proliferation and inhibit apoptosis (programmed cell death).[4][6][7] Key pathways activated by Bcr-Abl include the Ras/MAPK pathway, which stimulates cell division, and the PI3K/Akt pathway, which promotes cell survival.[1] By blocking the ATP-binding site of the Bcr-Abl kinase, the 5-bromopyrimidine inhibitors prevent the phosphorylation of downstream substrates, thereby inhibiting these oncogenic signals.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_SOS Grb2/SOS Bcr_Abl->Grb2_SOS PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Inhibition of Apoptosis STAT5->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation ERK->Proliferation Akt->Survival Inhibitor 5-Bromopyrimidine Inhibitor Inhibitor->Bcr_Abl Inhibition

Caption: Bcr-Abl signaling pathway and the point of inhibition.

Experimental Protocols

To ensure scientific integrity, the methodologies used to evaluate these inhibitors are detailed below. These protocols are based on established and widely used assays in cancer research.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 5-bromopyrimidine derivatives (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a density of 1x10^4 to 1.5x10^5 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[8][9]

  • Compound Treatment: Prepare serial dilutions of the 5-bromopyrimidine derivatives in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 72 hours.[8]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[9][10][11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10][11][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[9][11]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC50 value.[10][12]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Serial Dilutions of Compounds Incubate_Overnight->Add_Compounds Incubate_72h Incubate 72 hours Add_Compounds->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: ADP-Glo™ Kinase Assay for Enzyme Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[13][14][15][16]

Materials:

  • Purified Bcr-Abl kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • 5-bromopyrimidine derivatives

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a multiwell plate, set up the kinase reaction containing the Bcr-Abl enzyme, substrate, ATP, and the 5-bromopyrimidine inhibitor at various concentrations. The total reaction volume is typically small (e.g., 5 µL).[13][14]

  • Kinase Reaction Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13][14]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce light from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[13]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • IC50 Determination: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

ADP_Glo_Workflow Start Start Setup_Reaction Set up Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Start->Setup_Reaction Incubate_Reaction Incubate (e.g., 60 min) Setup_Reaction->Incubate_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubate_Reaction->Add_ADP_Glo_Reagent Incubate_40min Incubate 40 min Add_ADP_Glo_Reagent->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate 30-60 min Add_Detection_Reagent->Incubate_30min Measure_Luminescence Measure Luminescence Incubate_30min->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Conclusion and Future Directions

The 5-bromopyrimidine scaffold has proven to be a valuable starting point for the development of potent Bcr-Abl tyrosine kinase inhibitors. The compounds highlighted in this guide demonstrate significant potential for the targeted therapy of chronic myeloid leukemia. The structure-activity relationship of these derivatives suggests that further modifications at the C2 and C4 positions of the pyrimidine ring could lead to even more potent and selective inhibitors. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into novel treatments for CML and other kinase-driven cancers.

References

  • Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Rew, Y., Sun, D., & An, J. (2012). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 56, 237-246. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Steel, C. G., & Wiemer, D. F. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 945. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Recher, C., & Payrastre, B. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937. [Link]

  • Pene, F., Claessens, Y. E., & Muller, O. (2014). Signaling by the Bcr-Abl tyrosine kinase. ProQuest. [Link]

  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]

  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Link]

Sources

Comparative

Validating the Purity of 3-(5-Bromopyrimidin-2-yl)propan-1-amine by HPLC

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists[1] Strategic Analysis: The Aminopyrimidine Challenge Validating the purity of 3-(5-Bromopyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists[1]

Strategic Analysis: The Aminopyrimidine Challenge

Validating the purity of 3-(5-Bromopyrimidin-2-yl)propan-1-amine presents a classic but deceptive chromatographic challenge. The molecule contains two conflicting functional motifs:[2][3]

  • The Hydrophobic Core: The 5-bromopyrimidine ring is relatively lipophilic and electron-deficient.[1]

  • The Basic Tail: The primary propyl-amine chain (

    
    ) is highly polar and basic.
    

The Problem: Under standard acidic HPLC conditions (pH 2–3), the primary amine is fully protonated (


). This charged species interacts aggressively with residual silanols on standard silica-based C18 columns, resulting in severe peak tailing, poor resolution, and variable retention times. Furthermore, the polar ammonium group drags the molecule toward the void volume (

), risking co-elution with polar synthesis byproducts.

This guide compares three distinct chromatographic approaches to solve this problem, culminating in a recommended High-pH Reversed-Phase (RP) protocol validated against ICH Q2(R2) standards.

Comparative Methodology: Selecting the Right System

We evaluated three common methodologies for this analyte. The comparison below highlights why High-pH RP is the superior choice for modern validation.

FeatureMethod A: Acidic C18 (Standard) Method B: Ion-Pairing (IPC) Method C: High-pH RP (Recommended)
Mobile Phase 0.1% Formic Acid / ACNOctanesulfonate / Phosphate / ACN10mM

(pH 10) / ACN
Mechanism Hydrophobic InteractionIon-Exchange + HydrophobicHydrophobic (Neutral Amine)
Peak Shape Poor (Tailing Factor > 2.[1]0)Excellent (Sharp peaks)Excellent (Symmetrical)
MS Compatibility HighZero (Non-volatile salts)High
Column Life HighMedium (Slow equilibration)High (Requires Hybrid Silica)
Verdict Not RecommendedLegacy QC OnlyGold Standard
Why Method C Wins:

At pH 10, the primary amine is deprotonated (neutral). This eliminates silanol interactions and significantly increases the molecule's hydrophobicity, allowing it to retain well on the C18 chain solely based on the bromopyrimidine core. This method is fully compatible with LC-MS, which is essential for identifying impurities like the des-bromo analog or dimer byproducts .[1]

Recommended Protocol: High-pH Reversed-Phase HPLC

This protocol utilizes "Hybrid Particle Technology" (e.g., Waters XBridge or Phenomenex Gemini), which utilizes ethylene-bridged silica to resist dissolution at high pH.

3.1. Chromatographic Conditions
  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent high-pH stable column).
  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (improves mass transfer for amines).
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    .
  • Injection Volume:

    
    .
    
3.2. Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
10.095Elution of hydrophobic impurities
12.095Wash
12.15Re-equilibration
15.05End of Run
Method Development Logic & Decision Tree

The following diagram illustrates the decision logic used to arrive at the High-pH protocol, ensuring the method is "fit-for-purpose" as per ICH Q14/Q2(R2).

MethodSelection Start Analyte: 3-(5-Bromopyrimidin-2-yl)propan-1-amine (Basic Amine + Hydrophobic Ring) Q1 Is MS Compatibility Required? Start->Q1 BranchIPC Method B: Ion-Pairing (Good shape, No MS) Q1->BranchIPC No (QC Only) Q2 Check pKa of Amine (~10.5) Q1->Q2 Yes (R&D/Validation) RouteLowPH Low pH (pH 3) Amine Protonated (NH3+) Q2->RouteLowPH RouteHighPH High pH (pH 10) Amine Neutral (NH2) Q2->RouteHighPH ResultLow Result: Peak Tailing Requires Charged Surface Hybrid (CSH) or HILIC RouteLowPH->ResultLow ResultHigh Result: Sharp Peak + Good Retention (Recommended) RouteHighPH->ResultHigh

Figure 1: Decision matrix for selecting the optimal chromatographic mode for basic aminopyrimidines.

Validation Framework (ICH Q2(R2) Compliant)

The recent ICH Q2(R2) guideline emphasizes a lifecycle approach.[4] The validation must demonstrate that the method is suitable for determining purity and quantifying specific impurities.

5.1. Specificity (Stress Testing)

You must demonstrate the method can separate the main peak from likely synthesis impurities.

  • Impurity A (Starting Material): 2-Chloro-5-bromopyrimidine.[1]

  • Impurity B (Des-bromo): 3-(Pyrimidin-2-yl)propan-1-amine.[1]

  • Impurity C (Oxidation): N-oxide degradation products.[1]

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between all critical pairs; Peak Purity (via Diode Array Detector)
    
    
    .
5.2. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the nominal test concentration (

    
    ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
5.3. Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (if drug product) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery

    
    .[1]
    
5.4. Robustness (The High pH Factor)

Since pH is the critical control parameter, robustness testing must challenge the buffer preparation.

  • Experiment: Test Mobile Phase A at pH 9.8, 10.0, and 10.2.

  • Observation: Ensure retention time drift is

    
     and resolution remains 
    
    
    
    . Note: At pH < 9.5, the amine may begin to protonate, causing peak broadening.
5.5. Validation Workflow Diagram

ValidationFlow ATP 1. Define ATP (Analytical Target Profile) Dev 2. Method Development (Screening & Optimization) ATP->Dev Risk 3. Risk Assessment (Identify Critical Parameters) Dev->Risk Val 4. Validation Execution (Specificity, Linearity, Accuracy) Risk->Val Life 5. Lifecycle Management (Continuous Monitoring) Val->Life Life->Risk Change Control

Figure 2: Lifecycle management workflow aligned with ICH Q2(R2) and Q14 guidelines.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing pH of Mobile Phase A dropped below 9.5.Remake buffer; ensure fresh Ammonium Hydroxide is used (volatile).
Retention Time Shift Carbonate formation in buffer (CO2 absorption).Use a guard column; replace buffer daily; use a "trap" column.
Ghost Peaks Carryover of the basic amine.Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid (Acidic wash removes basic residues).
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2021). XBridge BEH C18 Columns: Care and Use Manual. (High pH stability data). [Link]

  • Dolan, J. W. (2011). The Role of pH in LC Separations. LCGC North America.[5] [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.